Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate
Description
Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate is a brominated pyridine derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino substituent at the 6-position and an ethyl ester at the 3-position. The Boc group enhances stability during synthetic processes, while the bromine atom provides a handle for further functionalization via cross-coupling reactions.
Properties
IUPAC Name |
ethyl 5-bromo-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4/c1-6-20-12(18)9-7-10(15)11(16-8-9)17(5)13(19)21-14(2,3)4/h7-8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBNTFVSDYUUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)N(C)C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate typically involves multiple steps. One common method starts with the bromination of nicotinic acid to introduce the bromine atom at the 5-position. This is followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and reaction conditions, are likely to be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Deprotection Reactions: Acidic conditions, such as trifluoroacetic acid (TFA), are commonly used.
Ester Hydrolysis: Basic conditions, such as sodium hydroxide (NaOH), or acidic conditions, such as hydrochloric acid (HCl), can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is the free amine.
Ester Hydrolysis: The major product is the carboxylic acid.
Scientific Research Applications
Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate is not well-documented. its structure suggests that it may interact with biological targets through its bromine atom, amino group, and ester functionality. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Methyl (E)-5-Bromo-6-((4-((tert-Butoxycarbonyl)amino)but-2-en-1-yl)amino)nicotinate
- Key Differences: Replaces the methylamino group with a conjugated but-2-en-1-yl amino chain.
- Synthesis: Prepared via substitution of methyl 5-bromo-6-chloronicotinate with tert-butyl (E)-(4-aminobut-2-en-1-yl)carbamate (38% yield), highlighting moderate reactivity of the chloro leaving group .
- Applications : Used in ADC platforms, where the extended chain may improve solubility or target binding.
Ethyl 5-Bromo-6-chloronicotinate (CAS 952063-30-8)
- Similarity : 0.89 (structural similarity score) .
- Key Differences: Chlorine replaces the Boc-methylamino group.
- Reactivity : The chloro substituent is less sterically hindered, enabling nucleophilic substitution or Suzuki-Miyaura couplings.
Methyl 6-Amino-5-bromonicotinate (CAS 180340-70-9)
Ester Group Variations
Methyl 5-Bromo-6-chloronicotinate (CAS 78686-77-8)
- Similarity : 0.86 .
- Key Differences : Methyl ester instead of ethyl ester.
- Impact : Methyl esters generally exhibit lower hydrolytic stability compared to ethyl esters, affecting pharmacokinetics.
Ethyl 5-Bromo-6-methylnicotinate (CAS 1190862-70-4)
Electronic and Steric Effects
- Trifluoromethyl Derivatives (e.g., Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate, CAS 1672655-82-1):
- Nitro-Substituted Analogs (e.g., Ethyl 4,6-dihydroxy-5-nitronicotinate, CAS 6317-97-1):
Data Tables
Table 1: Key Structural Analogs and Properties
Research Findings and Trends
- Steric Effects: The Boc-methylamino group in the target compound reduces reactivity in substitution reactions compared to chloro or amino analogs but improves stability .
- Synthetic Utility : Bromine at the 5-position is critical for diversification; ethyl esters balance stability and reactivity better than methyl esters .
- Similarity Algorithms: High similarity scores (e.g., 0.97 for methyl 6-amino-5-bromonicotinate) reflect conserved pyridine cores despite substituent differences .
Biological Activity
Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antiviral properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H16BrN3O3
- Molecular Weight : 328.19 g/mol
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, a study evaluated various derivatives in a yellow fever virus inhibition assay, revealing that certain structural modifications enhance antiviral potency while reducing cytotoxicity.
| Compound | EC50 (µM) | CC50 (µM) | Therapeutic Index |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Parent Compound M02 | 50 | 135 | 2.7 |
| Compound 36 | 0.9 | 153 | 170 |
The above table summarizes the efficacy of related compounds, highlighting the importance of structural modifications in enhancing therapeutic indices.
Cytotoxicity
Cytotoxicity studies have shown that while some derivatives exhibit potent antiviral effects, they may also present varying levels of cytotoxicity. For example, the compound with an EC50 value of 0.9 µM against yellow fever virus had a CC50 value of 153 µM, indicating a favorable therapeutic index of 170, suggesting low toxicity relative to its antiviral efficacy .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the significance of specific functional groups in modulating biological activity:
- Bromine Substitution : The presence of bromine at the 5-position has been linked to increased antiviral activity.
- Amide Linkage : Replacing ester linkages with amide groups has shown to enhance stability and reduce cytotoxicity.
- Tert-butoxycarbonyl Group : This protective group is crucial for maintaining the integrity of the amino functionality during biological evaluations.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Compound 11 : Demonstrated an EC50 value of 5 ± 1.7 µM against yellow fever virus with significantly reduced cytotoxicity compared to its parent compound M02.
- Compound 36 : Exhibited a remarkable therapeutic index due to its unique dibromomethyl substituent, which was essential for its antiviral activity while maintaining low cytotoxicity levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
